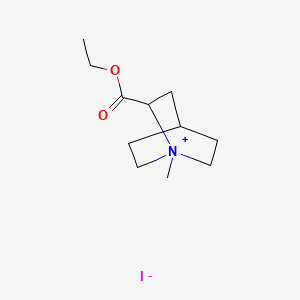
2-Iodophenyl disulfide
Übersicht
Beschreibung
2-Iodophenyl disulfide is a derivative of phenyl disulfide . It is an organic compound that contains an isocyanate group . Its enthalpy of vaporization at boiling point has been reported . It is often used in the synthesis of novel iodophenyl-cholesteryl carbamates .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis
The structure of 2-Iodophenyl disulfide can be analyzed using tools like Disulfide by Design 2.0 (DbD2), a web-based, platform-independent application that significantly extends functionality, visualization, and analysis capabilities beyond the original program . Among the enhancements to the software is the ability to analyze the B-factor of protein regions involved in predicted disulfide bonds .Chemical Reactions Analysis
A Pd-catalyzed annulation between 1- (2-iodophenyl)-1H-indoles and sodium difluorochloroacetate has been developed to synthesize 10H-indolo [1,2-a]indol-10-one derivatives via C–H bond activation and difluorocarbene transfer . This route enables facile access to the targeted products with various substituents in moderate to high yields .Physical And Chemical Properties Analysis
Due to its unique physical and chemical properties, 2D monolayer TMDs exhibit a distinctive combination of atomic-scale thickness, direct band gap, strong spin–orbit coupling, and favorable electronic and mechanical properties . The optical studies revealed that the band gap between 2.65 and 2.72 eV and high optical transmittance 98% .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Iodophenyl disulfide, focusing on six unique fields:
Organic Synthesis
2-Iodophenyl disulfide is widely used in organic synthesis as a reagent for introducing sulfur-containing groups into organic molecules. It serves as a precursor for the synthesis of various sulfur-containing compounds, including thiols, sulfides, and sulfoxides. This compound is particularly valuable in the formation of carbon-sulfur bonds, which are essential in the development of pharmaceuticals and agrochemicals .
Catalysis
In the field of catalysis, 2-Iodophenyl disulfide is employed as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate the formation of disulfide bonds makes it useful in oxidative coupling reactions. Additionally, it can act as a catalyst in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Material Science
2-Iodophenyl disulfide finds applications in material science, particularly in the development of advanced materials with unique properties. It is used in the synthesis of polymers and copolymers that exhibit enhanced thermal stability and mechanical strength. These materials are utilized in coatings, adhesives, and electronic devices .
Bioconjugation
In bioconjugation, 2-Iodophenyl disulfide is used to modify biomolecules, such as proteins and peptides, by introducing disulfide bonds. This modification can enhance the stability and functionality of biomolecules, making them more suitable for therapeutic and diagnostic applications. It is also used in the development of bioconjugates for targeted drug delivery systems .
Wirkmechanismus
Target of Action
Disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins . Therefore, it can be inferred that 2-Iodophenyl disulfide might interact with these proteins and peptides.
Mode of Action
It’s known that disulfide bonds are involved in a redox reaction, where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . This redox property could potentially influence the interaction of 2-Iodophenyl disulfide with its targets.
Biochemical Pathways
The formation of disulfide bridges plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . Therefore, it can be inferred that 2-Iodophenyl disulfide might influence these biochemical pathways.
Pharmacokinetics
The properties of similar compounds suggest that factors such as molecular weight, solubility, and chemical stability could influence its bioavailability .
Result of Action
Given the role of disulfide bonds in protein structure and function, it can be inferred that 2-iodophenyl disulfide might influence the conformation and activity of target proteins .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Zukünftige Richtungen
The future directions of 2-Iodophenyl disulfide could involve the development of Disulfide by Design 2.0 (DbD2), a web-based, platform-independent application that significantly extends functionality, visualization, and analysis capabilities beyond the original program . Another potential direction could involve the synthesis of 10H-indolo [1,2-a]indol-10-one derivatives via a Pd-catalyzed annulation .
Eigenschaften
IUPAC Name |
1-iodo-2-[(2-iodophenyl)disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXKCBAWRUHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SSC2=CC=CC=C2I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327694 | |
| Record name | di(2-iodophenyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenyl disulfide | |
CAS RN |
87797-73-7 | |
| Record name | di(2-iodophenyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IODOPHENYL DISULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)







